2-Bromo-N-cyclopropylpropanamide
Overview
Description
2-Bromo-N-cyclopropylpropanamide is an organic compound with the molecular formula C6H10BrNO It is characterized by the presence of a bromine atom, a cyclopropyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopropylpropanamide typically involves the bromination of N-cyclopropylpropanamide. One common method includes the reaction of N-cyclopropylpropanamide with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-).
Reduction Reactions: The compound can be reduced to N-cyclopropylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Substitution: Formation of N-cyclopropylpropanamide derivatives.
Reduction: N-cyclopropylpropanamide.
Oxidation: Cyclopropylcarboxylic acid derivatives.
Scientific Research Applications
2-Bromo-N-cyclopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-N-cyclopropylpropanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
2-Bromo-N-methylpropanamide: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-N-ethylpropanamide: Contains an ethyl group in place of the cyclopropyl group.
2-Chloro-N-cyclopropylpropanamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-N-cyclopropylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing molecules with specific biological activities.
Properties
IUPAC Name |
2-bromo-N-cyclopropylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQGWHWWUNXACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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